5-(Piperazin-1-yl)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-piperazin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBNVVQOLQPCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593550 | |
| Record name | 5-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-17-4 | |
| Record name | 5-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Piperazin 1 Yl Isoquinoline and Analogous Structures
Traditional Synthetic Routes and Their Adaptations for Isoquinoline-Piperazine Compounds
Traditional methods for isoquinoline (B145761) synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, while classic, are often adapted for the synthesis of complex isoquinoline derivatives, including those bearing a piperazine (B1678402) substituent. The primary challenge in adapting these routes lies in the strategic introduction of a functional group at the 5-position of the isoquinoline ring, which can subsequently be converted to the piperazine adduct.
Bischler–Napieralski Cyclization and Modifications for Isoquinoline Functionalization
The Bischler–Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to their corresponding isoquinoline aromatic systems. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgpharmaguideline.com
The general mechanism proceeds through an electrophilic aromatic substitution. The β-arylethylamide is first activated by the Lewis acid, forming a reactive intermediate, which can be either a dichlorophosphoryl imine-ester or a nitrilium ion. wikipedia.orgnrochemistry.com This electrophilic species then undergoes intramolecular cyclization onto the electron-rich aromatic ring, followed by elimination to afford the 3,4-dihydroisoquinoline. Subsequent dehydrogenation, often using reagents like palladium on carbon (Pd/C) or sulfur, yields the fully aromatic isoquinoline. pharmaguideline.com
For the synthesis of a precursor to 5-(piperazin-1-yl)isoquinoline, the starting β-phenylethylamine would need to be appropriately substituted on the benzene (B151609) ring to direct the cyclization and result in a functional group at the desired 5-position. For instance, a methoxy (B1213986) or nitro group at the meta-position of the phenylethylamine precursor can facilitate the introduction of a functional group at the C-5 position of the resulting isoquinoline. This functional group can then be elaborated to introduce the piperazine ring in a subsequent step.
Table 1: Key Features of the Bischler-Napieralski Reaction
| Feature | Description |
| Reactants | β-arylethylamides or β-arylethylcarbamates wikipedia.org |
| Reagents | Dehydrating agents such as POCl₃, P₂O₅, SnCl₄, BF₃ etherate wikipedia.org |
| Primary Product | 3,4-Dihydroisoquinolines wikipedia.orgnrochemistry.com |
| Final Product | Isoquinolines (after oxidation) pharmaguideline.com |
| Mechanism | Intramolecular electrophilic aromatic substitution wikipedia.org |
Pomeranz–Fritsch and Pictet–Spengler Reactions in Isoquinoline Synthesis
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgthermofisher.comwikipedia.org This method is particularly useful for preparing isoquinolines with specific substitution patterns that are not easily accessible through other means. organicreactions.org Modifications such as the Schlittler-Muller modification, which condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com
The Pictet–Spengler reaction, on the other hand, is a powerful method for synthesizing tetrahydroisoquinolines. nih.govorganicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. organicreactions.org The reaction is a special case of the Mannich reaction. organicreactions.org This method is particularly significant in the synthesis of natural products and their analogues. nih.gov To obtain an isoquinoline, the resulting tetrahydroisoquinoline must be dehydrogenated.
For the synthesis of a 5-substituted isoquinoline precursor using these methods, the starting benzaldehyde (for Pomeranz-Fritsch) or β-arylethylamine (for Pictet-Spengler) must contain a suitable substituent at the appropriate position to direct the cyclization and ultimately place a functional group at the 5-position of the isoquinoline ring.
Modern Catalytic Approaches for the Construction of the this compound Core
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional approaches. These methods are particularly well-suited for the late-stage functionalization of heterocyclic scaffolds and for forging the crucial C-N bond between the isoquinoline and piperazine rings.
Transition Metal-Catalyzed C-H Activation and Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, providing a more atom- and step-economical approach to the synthesis of complex molecules. ijpsjournal.com Rhodium(III) and Ruthenium(II) catalysts have been extensively used for the synthesis of isoquinoline scaffolds through C-H activation/annulation strategies. researchgate.netorganic-chemistry.orgnio.res.in
These reactions typically involve the use of a directing group on the substrate, which coordinates to the metal center and positions it for the selective activation of a specific C-H bond. For the synthesis of isoquinolines, precursors such as benzimidates or oximes can be used, where the directing group facilitates the cyclization with an alkyne or another coupling partner to construct the isoquinoline ring. researchgate.netorganic-chemistry.org This methodology allows for the synthesis of a wide range of substituted isoquinolines under relatively mild conditions. nih.gov While direct C-H piperazination at the 5-position of an existing isoquinoline ring is challenging, this approach is highly valuable for constructing the functionalized isoquinoline core, which can then be further modified.
Cross-Coupling Reactions for Isoquinoline-Piperazine Linkage
Cross-coupling reactions are among the most important transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. wikipedia.orgnih.gov
This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand, often a bulky, electron-rich phosphine. youtube.comias.ac.in For the synthesis of this compound, a 5-halo- or 5-triflyloxy-isoquinoline would be the ideal substrate to couple with piperazine. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and avoiding side reactions. ias.ac.in
Another relevant approach is nucleophilic aromatic substitution (SNAr). If the isoquinoline ring is sufficiently activated by an electron-withdrawing group (e.g., a nitro group) at a suitable position, a nucleophile like piperazine can directly displace a leaving group (such as a halogen) at the 5-position. shahucollegelatur.org.in
Table 2: Comparison of Modern Catalytic Methods for Isoquinoline-Piperazine Linkage
| Method | Description | Key Features |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. wikipedia.org | High functional group tolerance, mild reaction conditions, wide substrate scope. ias.ac.in |
| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. shahucollegelatur.org.in | Requires an activated isoquinoline ring, often with strong electron-withdrawing groups. |
A practical synthetic route to a related compound, 1-(5-isoquinolinesulfonyl)piperazine (B1672589), has been reported, which involves the reaction of 5-isoquinolinesulfonyl chloride with piperazine. prepchem.com This demonstrates the feasibility of attaching a piperazine-containing moiety at the 5-position of the isoquinoline ring.
Stereoselective Synthesis of Isoquinoline-Piperazine Scaffolds
The synthesis of enantiomerically pure isoquinoline-piperazine scaffolds is of great interest in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool.
In the context of isoquinoline synthesis, the Pictet-Spengler reaction has been adapted for asymmetric synthesis, leading to the formation of chiral tetrahydroisoquinolines. nih.gov The use of chiral Brønsted acids or organocatalysts can induce enantioselectivity in the cyclization step. These chiral tetrahydroisoquinolines can then serve as versatile intermediates for the synthesis of more complex, stereochemically defined molecules.
Furthermore, modern catalytic methods, such as asymmetric hydrogenation of prochiral enamides or imines, can be employed to introduce stereocenters into the isoquinoline core. While the literature specifically detailing the stereoselective synthesis of this compound is not extensive, the principles of asymmetric catalysis are well-established and can be applied to the synthesis of chiral precursors for this target molecule. For instance, a stereoselective synthesis of a KRASG12C inhibitor featuring a quinoline-piperazine scaffold has been developed, highlighting the feasibility of controlling stereochemistry in these systems.
Green Chemistry Principles in this compound Synthesis Research
The integration of green chemistry principles into the synthesis of isoquinoline frameworks is a important area of research, aiming to reduce the environmental impact of chemical processes. rsc.org Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste and poor atom economy. nih.govpharmaguideline.com In contrast, modern approaches seek to utilize benign solvents, recyclable catalysts, and energy-efficient processes to create these valuable scaffolds. rsc.org
Solvent-Free or Aqueous Media Reactions
One of the core tenets of green chemistry is the reduction or elimination of hazardous organic solvents. Research has demonstrated the feasibility of synthesizing isoquinoline and related heterocyclic structures under solvent-free conditions or in aqueous media. While specific examples for the direct synthesis of this compound in this manner are not extensively detailed in the literature, the general methodologies for the isoquinoline core are well-established and applicable.
Microwave-assisted organic synthesis, for instance, often allows for solvent-free reactions, leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net The synthesis of various substituted isoquinolines has been successfully achieved using microwave irradiation in the absence of a traditional solvent. organic-chemistry.org Another approach involves using water as a reaction medium, which is an environmentally benign and inexpensive solvent. The development of water-soluble catalysts and reaction conditions compatible with aqueous media is an active area of research for the synthesis of nitrogen-containing heterocycles. These methods offer a significant green advantage over conventional syntheses that rely on volatile and often toxic organic solvents.
| Strategy | Typical Conditions | Key Advantages | Applicability to this compound |
|---|---|---|---|
| Solvent-Free (Microwave) | Reactants mixed with a solid support or neat, microwave irradiation. | Reduced reaction time, energy efficiency, lower solvent waste, often higher yields. | Applicable for the core isoquinoline formation or for the nucleophilic substitution step to introduce the piperazine moiety. |
| Aqueous Media | Use of water as a solvent, often with phase-transfer or water-soluble catalysts. | Environmentally benign, low cost, reduced toxicity and flammability. | Challenging due to potential low solubility of intermediates, but feasible with appropriate catalyst and reaction engineering. |
| Recyclable Catalysts | Heterogeneous catalysts (e.g., metal oxides on a solid support) or homogeneous catalysts in biphasic systems. | Catalyst can be recovered and reused, reducing cost and metal waste. | Applicable to various steps, including cyclization and cross-coupling reactions to build the substituted isoquinoline. |
Biocatalytic Approaches for Isoquinoline Derivatization
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. The application of enzymes in the synthesis of isoquinoline alkaloids is a promising green alternative to traditional chemical methods. A notable example is the use of norcoclaurine synthase (NCS), an enzyme that catalyzes the Pictet-Spengler reaction to form the core tetrahydroisoquinoline scaffold. nih.gov
Research has shown that NCS exhibits a degree of substrate promiscuity, allowing it to accept various aldehyde substrates to produce a range of substituted tetrahydroisoquinolines. nih.gov This enzymatic approach provides a route to chiral tetrahydroisoquinoline alkaloids, which are precursors to a vast array of biologically active molecules. nih.gov While direct enzymatic synthesis of fully aromatized isoquinolines like this compound is less common, biocatalysis can be a key step in producing chiral intermediates that are later converted to the final product. The mild, aqueous conditions and high enantioselectivity of enzymatic reactions align perfectly with the principles of green chemistry.
Advanced Synthetic Strategies and High-Throughput Synthesis Relevant to this compound Libraries
The demand for large collections of diverse molecules for drug discovery has driven the development of advanced synthetic technologies and high-throughput screening methods. These strategies are highly relevant for generating libraries of this compound analogs to explore structure-activity relationships (SAR).
Automated Synthesis and Microfluidic Reactor Systems
Automation and microfluidics are transforming modern chemical synthesis. Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention, enabling the rapid production of compound libraries.
Microfluidic reactors, or "lab-on-a-chip" systems, offer numerous advantages over traditional batch chemistry. researchgate.net These systems use micro-channels to handle minute quantities of fluids, providing superior control over reaction parameters like temperature, pressure, and mixing. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling safe execution of highly exothermic reactions. researchgate.net This precise control often leads to higher yields, fewer byproducts, and faster reaction optimization. For the synthesis of a this compound library, a microfluidic system could be designed to perform the key cyclization and substitution reactions in a continuous flow, rapidly generating a series of analogs for biological evaluation.
Combinatorial Chemistry for Derivative Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds. nih.gov This approach can be applied in either solution-phase or solid-phase synthesis to generate a library of this compound derivatives.
In a typical solid-phase synthesis approach, an isoquinoline scaffold could be attached to a solid support (resin). researchgate.net This immobilized scaffold would then be treated with a diverse set of building blocks. For example, to create analogs of this compound, one could start with a resin-bound 5-chloroisoquinoline. This intermediate could then be reacted with a library of different substituted piperazines. Alternatively, a piperazine-linked resin could be reacted with various substituted 5-haloisoquinolines. After the final reaction step, the desired products are cleaved from the resin and collected for screening. This systematic approach allows for the creation of a vast and diverse library of compounds from a small number of starting materials. google.com
| Scaffold | Variable Building Block (Example Reagents) | Potential Points of Diversity |
|---|---|---|
| 5-Chloroisoquinoline | Library of substituted piperazines (e.g., 1-methylpiperazine, 1-phenylpiperazine, 1-(2-hydroxyethyl)piperazine) | Substitution on the piperazine ring. |
| Piperazine | Library of substituted 5-haloisoquinolines (e.g., 5-bromo-7-methoxyisoquinoline, 5-chloro-1-methylisoquinoline) | Substitution on the isoquinoline core at various positions. |
| Precursor for Isoquinoline Synthesis (e.g., a substituted 2-alkynylbenzaldehyde) | Library of amines and ketones for a multicomponent reaction. acs.org | Multiple points of diversity on the isoquinoline ring system. |
Molecular Pharmacology and Mechanism of Action Studies of 5 Piperazin 1 Yl Isoquinoline Derivatives
Investigation of Molecular Targets and Pathways
The therapeutic potential of 5-(piperazin-1-yl)isoquinoline derivatives stems from their interaction with various biological macromolecules. Understanding these interactions is crucial for defining their pharmacological profile.
Derivatives of the isoquinoline-piperazine core have been identified as potent ligands for various receptors, particularly dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the isoquinoline (B145761) and piperazine (B1678402) moieties can significantly influence binding affinity and selectivity.
For instance, certain isoquinoline-1-yl derivatives have shown high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. One such compound, 20c , an isomeric isoquinoline-1-yl derivative, displayed a subnanomolar binding potency at D3 receptors (Kᵢ = 0.44 nM) while being less potent at D2 receptors (Kᵢ = 21.7 nM), resulting in a high selectivity ratio (D2/D3 = 49.2). nih.gov Further modification, incorporating a 2-aminothiazolidinium moiety, led to compound 24c , which exhibited a Kᵢ of 269 nM for D2 receptors and 2.23 nM for D3 receptors, yielding an even higher D3 selectivity of 121-fold. nih.gov These findings highlight the potential of this chemical class in developing selective ligands for neurological and psychiatric disorders where the D3 receptor is a key target. nih.gov
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (D2/D3) | Reference |
|---|---|---|---|---|
| 20c | Dopamine D2 | 21.7 | 49.2 | nih.gov |
| 20c | Dopamine D3 | 0.44 | nih.gov | |
| 24c | Dopamine D2 | 269 | 121 | nih.gov |
| 24c | Dopamine D3 | 2.23 | nih.gov |
The isoquinoline-piperazine scaffold is a key component of numerous enzyme inhibitors, particularly protein kinase inhibitors. These compounds often function by competing with ATP for binding to the enzyme's catalytic site. nih.gov
A notable area of investigation is their activity against receptor tyrosine kinases like HER2 and EGFR, which are overexpressed in various cancers. nih.govrsc.org Isoquinoline-tethered quinazoline (B50416) derivatives have been developed that show potent inhibitory activity against these kinases. For example, compound 14f , which features a furan (B31954) ring, demonstrated potent inhibition of HER2 kinase activity and improved cellular activity compared to the established drug lapatinib. nih.gov Another series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed as inhibitors of chitin (B13524) synthase, an essential enzyme in fungi. Compounds 4a and 4c from this series showed excellent inhibitory activity with IC₅₀ values of 0.10 mM and 0.15 mM, respectively.
Beyond kinases, isoquinoline alkaloids have been shown to act as reversible competitive inhibitors of acetylcholinesterase, with inhibitor constants (Kᵢ) ranging from 3.5 µM to 88 µM. e-century.us Furthermore, novel synthetic isoquinolino[5,4-ab]phenazines have demonstrated inhibitory activity against topoisomerase I, a key enzyme in DNA replication and transcription. researchgate.net
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Isoquinoline-tethered quinazolines (e.g., 14f) | HER2 Kinase | Potent, exceeding lapatinib | nih.gov |
| 5-(piperazin-1-yl)quinolin-2(1H)-one (Compound 4a) | Chitin Synthase | 0.10 mM | |
| 5-(piperazin-1-yl)quinolin-2(1H)-one (Compound 4c) | Chitin Synthase | 0.15 mM | |
| Isoquinoline alkaloids (e.g., Papaverine, Berberine) | Acetylcholinesterase | Kᵢ values from 3.5 to 88 µM | e-century.us |
| Isoquinolino[5,4-ab]phenazines | Topoisomerase I | Active at 100 µM | researchgate.net |
The interaction between small molecule ligands and their protein targets is fundamental to their mechanism of action. While specific studies employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound derivatives are not widely reported in the reviewed literature, other biophysical and computational methods have provided valuable insights.
Fluorescence quenching is one such method used to study protein binding. For example, a piperazine-substituted BODIPY-anthracene dyad (BDP-2 ) was studied for its interaction with bovine serum albumin (BSA). This study determined a strong binding constant (Kₑ) of 9.6 × 10⁴ M⁻¹, indicating a high affinity for the protein, which is crucial for the compound's pharmacokinetic behavior. mdpi.com The piperazine moiety is recognized for improving protein-binding capacity. mdpi.com
In addition to experimental techniques, computational molecular docking studies are frequently used to predict and analyze the binding modes of isoquinoline derivatives with their protein targets. These studies have provided insights into the interactions of quinoline (B57606) derivatives with the p65 subunit of NF-κB and the binding of indolo[2,3-b]quinoline derivatives to caspase-3, revealing key amino acid residues involved in the interaction. nih.govmdpi.com
Certain isoquinoline derivatives exert their biological effects by directly interacting with nucleic acids. These interactions can occur through intercalation, where the planar aromatic isoquinoline ring inserts itself between the base pairs of DNA, or through groove binding. semanticscholar.org Such binding can interfere with crucial cellular processes like DNA replication, repair, and transcription. semanticscholar.org
For example, isoquinoline alkaloids have been identified as compounds that can target and bind to various nucleic acid structures. semanticscholar.org Studies on synthetic isoquinolino[5,4-ab]phenazine derivatives have shown them to be effective DNA photo-cleaving agents, capable of converting supercoiled DNA from form I to form II at concentrations below 1 µM. researchgate.net This activity is mediated through an electron transfer mechanism. researchgate.net Furthermore, related indolo[2,3-b]quinoline derivatives are known to bind strongly to DNA and act as topoisomerase II inhibitors. mdpi.com
Cellular and Subcellular Mechanistic Investigations (In Vitro Models)
In vitro studies using cell-based models are essential for understanding how the molecular interactions of this compound derivatives translate into cellular effects.
Derivatives of this compound have been shown to modulate a variety of intracellular signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.gov
Kinase Signaling Pathways: As potent kinase inhibitors, these compounds significantly impact pathways driven by kinases. Isoquinoline-tethered quinazolines inhibit the ERBB signaling pathway by blocking HER2 phosphorylation, which is critical for cancer cell proliferation and survival. nih.govrsc.org Other piperazine derivatives have been found to inhibit multiple pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways. e-century.usnih.gov Inhibition of these pathways can effectively halt cancer cell proliferation. e-century.usnih.gov The PI3K/Akt/mTOR pathway, a central regulator of cell growth, is another key target, with quinoline-based compounds being developed as potent mTOR inhibitors. nih.gov
Apoptosis Pathways: A primary outcome of the inhibition of pro-survival signaling pathways is the induction of apoptosis, or programmed cell death. Several piperazine derivatives have been shown to be potent inducers of caspase-dependent apoptosis. e-century.usnih.gov For instance, β-elemene piperazine derivatives induce apoptosis by downregulating the anti-apoptotic protein c-FLIP and generating reactive oxygen species (ROS), which in turn activates both the death receptor and mitochondrial-mediated apoptotic pathways. nih.gov The activation of executioner caspases, such as caspase-3, is a common downstream event. mdpi.com
NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. nih.govmdpi.com Dysregulation of this pathway is linked to various inflammatory diseases and cancers. mdpi.comnih.gov Isoquinoline alkaloids and related quinoline derivatives have been identified as inhibitors of the NF-κB pathway. nih.govnih.gov Some piperazine-containing compounds have been shown to suppress the translocation of the NF-κB p65 subunit to the nucleus, a key step in its activation. nih.gov
Effects on Gene Expression and Protein Synthesis
Research into the molecular effects of this compound derivatives has revealed significant impacts on gene expression and protein synthesis, particularly in the context of cancer cell lines. Studies have shown that these compounds can modulate the levels of key proteins involved in cell cycle regulation and apoptosis.
For instance, treatment of human neuroblastoma cells (SH-SY5Y) with 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, a related derivative, led to a notable nuclear accumulation of the p53 protein. nih.gov This effect was observed to correlate with the induction of apoptosis. nih.gov The study further indicated that this p53 accumulation was specific, as the levels of other proteins such as BCL-2, BCL-XS/L, BAX, JUNB, c-JUN, ICH-1L, c-FOS, RB, and CDK-2 remained largely unchanged. nih.gov The significance of p53 is underscored by the finding that cell lines with a mutated p53 gene were resistant to the cytotoxic effects of this compound. nih.gov
In a different study, a novel piperazine derivative was found to dramatically reduce the total protein levels of BCR-ABL and its phosphorylated form in cancer cells. e-century.us This inhibition extended to downstream substrates like phosphorylated STAT5 and CRKL. e-century.us Furthermore, the same compound significantly decreased the levels of Src and phosphorylated AKT (p-AKT), both crucial for cell proliferation and survival. e-century.us
These findings highlight the targeted effects of this compound derivatives on specific signaling pathways, leading to alterations in protein expression that can drive cellular responses like apoptosis and inhibition of proliferation.
Autophagy and Apoptosis Pathway Modulation (in vitro cellular models)
Derivatives of this compound have been demonstrated to be potent inducers of apoptosis in various cancer cell lines through the modulation of key signaling pathways.
One study reported that 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine induces apoptosis in human neuroblastoma cells, characterized by DNA fragmentation and chromatin condensation. nih.gov This apoptotic process was strongly linked to a p53-dependent mechanism. nih.gov
Another novel piperazine-containing compound was shown to induce caspase-dependent apoptosis in cancer cells. e-century.usresearchgate.net This was evidenced by the cleavage of PARP and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, alongside the upregulation of the pro-apoptotic protein Bax. nih.gov The activation of the JNK pathway and an increase in intracellular reactive oxygen species (ROS) were also implicated in the apoptotic mechanism of some derivatives. nih.gov
Furthermore, a novel quinoline derivative, BAPPN, has been shown to induce apoptosis through a caspase-3-mediated mechanism. nih.gov Treatment with this compound led to an upregulation of p53 and caspase-3 expression in cancer cell lines. nih.gov
These studies collectively indicate that this compound derivatives can trigger apoptosis through multiple intrinsic and extrinsic pathways, often involving caspase activation and the modulation of Bcl-2 family proteins and the p53 signaling pathway.
Cell Cycle Perturbation Studies (in vitro cellular models)
The anti-proliferative effects of this compound derivatives are also attributed to their ability to perturb the normal progression of the cell cycle in cancer cells.
For example, piperine, a compound containing a piperazine-like motif, has been shown to cause G1 phase cell cycle arrest in melanoma cells. plos.org This arrest was associated with the downregulation of cyclin D1 and the induction of p21. plos.org The study also pointed to the involvement of DNA damage response, as evidenced by the phosphorylation of H2AX and the activation of ATR and Chk1. plos.org
In another investigation, a novel piperazine derivative was found to arrest human cancer cells in the G2/M phase of the cell cycle. dntb.gov.ua This was accompanied by the disruption of mitotic spindle positioning. dntb.gov.ua Similarly, the alkaloid erythraline, which shares structural similarities, induced G2/M arrest in cervical cancer cells. mdpi.com
These findings suggest that this compound derivatives can interfere with different phases of the cell cycle, ultimately leading to a halt in cell division and contributing to their anti-cancer activity.
Preclinical Pharmacokinetic and Biotransformation Research (In Vitro and In Silico)
Metabolic Stability and Metabolite Identification (in vitro enzymatic systems)
The metabolic stability of this compound derivatives has been investigated using in vitro systems, such as human and mouse liver microsomes, to predict their in vivo clearance.
A study on isoquinoline-tethered quinazoline derivatives revealed that most of the tested compounds exhibited poor metabolic stability in both human and mouse liver microsomes. nih.gov However, one derivative, compound 14f , demonstrated good microsomal stability. nih.gov Another potent derivative, 14c , showed extremely poor stability, highlighting how small structural modifications can significantly impact metabolic fate. nih.gov
In a separate study, 5-Aminoisoquinoline (5-AIQ), a related isoquinoline compound, was found to be moderately metabolized by human liver microsomes, with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg. mdpi.com
The metabolism of the parent isoquinoline structure in rat liver homogenate has been shown to yield metabolites such as 1-, 4-, and 5-Hydroxyisoquinoline and isoquinoline-N-oxide. researchwithrutgers.com Hydroxylation and dealkylation have been identified as common metabolic pathways for related quinoline derivatives. nih.gov For instance, the major metabolites of a series of piperazin-1-ylpyridazines were identified as mono-hydroxylation products on the benzene (B151609) ring and oxidation at nitrogen atoms. nih.gov
Table 1: In Vitro Metabolic Stability of Selected Isoquinoline Derivatives
| Compound | Species | Microsomal System | % Remaining (after 30 min) | Reference |
| 14f | Human | Liver Microsomes | Good Stability | nih.gov |
| 14f | Mouse | Liver Microsomes | Good Stability | nih.gov |
| 14c | Human | Liver Microsomes | Extremely Poor Stability | nih.gov |
| 14c | Mouse | Liver Microsomes | Extremely Poor Stability | nih.gov |
| 5-AIQ | Human | Liver Microsomes | - | mdpi.com |
Data for % remaining for 5-AIQ was not explicitly provided in the source.
Absorption, Distribution, and Elimination (in vitro models and predictive algorithms)
In vitro models and in silico predictions are crucial for assessing the absorption, distribution, and elimination (ADME) properties of drug candidates. For this compound derivatives, these studies provide insights into their potential oral bioavailability and membrane permeability.
The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. researchgate.netspringernature.comnih.goveurekaselect.com In silico predictions for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives suggested that all compounds would be highly or completely absorbed in the gastrointestinal tract via passive mechanisms. unipa.it This was supported by their apparent Caco-2 cell permeability values. unipa.it
Similarly, in silico ADME profiling of 5-Aminoisoquinoline (5-AIQ) indicated high gastrointestinal absorption and blood-brain barrier permeability. mdpi.com Another study on isoquinolone derivatives reported moderate metabolic stability and high aqueous solubility and brain permeability for compounds 65 and 66 . nih.gov
These predictive models, often based on physicochemical properties like lipophilicity, are valuable for the early-stage evaluation of the drug-like properties of these compounds. mdpi.commdpi.com
CYP450 Enzyme Interaction Profiling (in vitro)
Understanding the interaction of this compound derivatives with cytochrome P450 (CYP450) enzymes is critical for predicting potential drug-drug interactions. In vitro studies have been conducted to assess the inhibitory potential of these compounds against various CYP isoforms.
A study investigating a series of isoquinoline alkaloids found that many of them inhibited the CYP3A4 isoform with at least moderate potency. nih.gov Specifically, 30 out of 36 tested alkaloids had an IC50 < 10 µM for CYP3A4, with 15 of those showing potent inhibition (IC50 < 1 µM). nih.govresearchgate.net CYP2D6 was also moderately inhibited by a significant number of the tested alkaloids. nih.gov In contrast, CYP2A6 was not significantly inhibited by any of the compounds. nih.gov
While some isoquinoline derivatives show inhibitory activity, others have been found to be less interactive. For example, a study on 2-aminothiazol-4(5H)-one derivatives showed that none of the tested compounds were inhibitors of the major CYP3A4 isoenzyme. mdpi.com
These findings highlight the importance of profiling individual derivatives for their specific CYP450 interaction patterns to ensure their safety and efficacy when co-administered with other drugs. pensoft.netnih.gov
Table 2: Summary of CYP450 Inhibition by Isoquinoline Alkaloids
| CYP Isoform | Number of Inhibitors (out of 36) with IC50 < 10 µM | Number of Potent Inhibitors with IC50 < 1 µM | Reference |
| CYP3A4 | 30 | 15 | nih.govresearchgate.net |
| CYP2D6 | 26 (out of 34) | Not specified | nih.gov |
| CYP2C19 | 15 | Not specified | nih.gov |
| CYP1A2 | Lesser degree of inhibition | Not specified | nih.gov |
| CYP2B6 | Lesser degree of inhibition | Not specified | nih.gov |
| CYP2C8 | Lesser degree of inhibition | Not specified | nih.gov |
| CYP2C9 | Lesser degree of inhibition | Not specified | nih.gov |
| CYP2A6 | 0 | 0 | nih.gov |
Structure Activity Relationship Sar and Lead Optimization Studies of 5 Piperazin 1 Yl Isoquinoline Analogs
Systematic Modification of the Isoquinoline (B145761) Core
The isoquinoline ring system offers multiple positions for substitution and modification, allowing for a detailed exploration of the chemical space to enhance biological activity.
The introduction of various substituents at different positions on the isoquinoline ring has been shown to significantly influence the pharmacological profile of 5-(piperazin-1-yl)isoquinoline analogs.
C-5 Position: The linkage of the piperazine (B1678402) ring at the C-5 position of the isoquinoline is a common feature in many biologically active compounds. In a series of inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), the isoquinoline ring attached via a sulfonyl group at C-5 was found to be essential for whole-cell activity nih.govresearchgate.net. A regioisomeric quinoline-5yl derivative (20b ) exhibited low nanomolar binding affinity for both D2 and D3 receptors, although it was not highly selective nih.gov.
C-8 Position: Modification at the C-8 position can also modulate activity. In the development of HER2 inhibitors, isoquinoline-8-yloxy derivatives were explored. These compounds, such as 9a and 9b , showed good inhibitory activities against HER2 kinase and the proliferation of SKBR3 cells nih.gov. The electronic nature of substituents at this position can influence reaction outcomes during synthesis; for example, a hydrogen atom at C-8 leads to 1,8-substituted isoquinolines during certain dehydrogenation reactions rsc.org.
The table below summarizes the binding affinities of selected isoquinoline and quinoline (B57606) positional isomers for dopamine (B1211576) D2 and D3 receptors.
| Compound Number | Isoquinoline/Quinoline Moiety | Ki for D2 (nM) | Ki for D3 (nM) | Selectivity (D2/D3) |
| 20a | Quinoline-4-yl | 7.08 ± 0.34 | 2.65 ± 0.65 | 2.67 |
| 20b | Quinoline-5-yl | 5.22 | 1.27 | 4.11 |
| 24c | Isoquinoline-1-yl | - | - | 223 (EC50 ratio) |
Data sourced from reference nih.gov.
Bioisosteric replacement is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound analogs, replacing the isoquinoline ring with other heterocyclic systems has been investigated.
For example, in the pursuit of HER2-selective inhibitors, isoquinoline derivatives were compared to their quinoline counterparts. The isoquinoline derivative 11c showed better inhibitory activity against SKBR3 cells than the corresponding quinoline derivatives nih.gov. Similarly, another isoquinoline derivative, 14a , which incorporated a triazole moiety, displayed excellent activity in SKBR3 cells with an IC50 value of 103 nM while maintaining potent HER2 kinase activity nih.gov. The replacement of the isoquinoline nitrogen atom with carbon, to form a naphthalene (B1677914) ring, has also been explored. Studies on dopamine receptor ligands showed that both naphthalen-1-yl (14a ) and naphthalen-2-yl (14b ) substituents on the piperazine ring were well-tolerated, leading to a 3- to 4-fold increase in binding affinity for D2/D3 receptors compared to the parent compound nih.gov. This suggests that while the nitrogen atom in the isoquinoline moiety can be important for cell uptake in some contexts, isosteric replacements like quinoline and naphthalene are viable for maintaining or even enhancing receptor binding affinity nih.govnih.gov.
Altering the saturation level of the isoquinoline core can significantly impact the three-dimensional shape and flexibility of the molecule, thereby affecting its interaction with biological targets. The tetrahydroisoquinoline (THIQ) scaffold is a common feature in many natural products and synthetic active molecules researchgate.net. Synthetic strategies have been developed to produce various dihydroisoquinolinone and tetrahydroisoquinoline structures nih.gov. For instance, a facile one-step synthesis of 4,4-disubstituted dihydroisoquinolinone has been established nih.gov. While specific SAR studies directly comparing the aromatized this compound with its saturated or partially saturated counterparts are not extensively detailed in the provided context, the prevalence of both aromatic isoquinolines and reduced forms like tetrahydroisoquinolines in medicinal chemistry underscores the importance of this structural variation in drug design nih.govresearchgate.net.
Exploration of the Piperazine Substituent Diversity
The piperazine ring serves as a versatile linker and its substituents play a critical role in defining the pharmacological properties of the analogs.
The nitrogen atom of the piperazine ring distal to the isoquinoline core is a common site for modification to explore interactions with target proteins.
In the development of anti-tubercular agents targeting IMPDH, a series of N-substituted analogs of 1-(isoquinolin-5-ylsulfonyl)piperazine were synthesized. A key finding was the importance of a cyclohexyl group attached via a methanone (B1245722) linker to the piperazine nitrogen for anti-tubercular activity nih.govresearchgate.net. Replacing the cyclohexyl group with other moieties, such as a cycloheptyl ring (14 ), reduced both enzyme and whole-cell activity by approximately tenfold uq.edu.au. Phenylurea derivatives connected to the piperazine nitrogen also showed good inhibitory activity against the enzyme, though with limited whole-cell activity uq.edu.au.
For dopamine D3 receptor ligands, bulky hydrophobic substituents attached to the piperazine nitrogen are generally well-tolerated and can enhance affinity and selectivity nih.govnih.gov. Introducing biphenyl (B1667301) and indole (B1671886) substituents on the N-piperazinyl moiety did not compromise affinity for the D3 receptor nih.gov. Specifically, indole substitutions, whether connected directly, via a methylene (B1212753) linker, or through an amide linker, were shown to be favorable nih.gov.
In the context of EGFR kinase inhibitors, the substitution on the piperazine ring was also found to be critical. A 4-methyl-piperazine-containing residue provided the highest inhibitory activity, attributed to its ability to form an ionic bond with carboxyl residues in the target's active site mdpi.com. Replacement of the piperazine with morpholine (B109124) or piperidine (B6355638) resulted in less potent inhibitors mdpi.com.
The following table presents data on the inhibitory activity of various N-substituted 1-(isoquinolin-5-ylsulfonyl)piperazine analogs against M. tuberculosis IMPDH.
| Compound Number | Piperazine N-Substituent | IC50 (µM) for Mtb IMPDH | MIC90 (µM) for M. tuberculosis |
| 1 | Cyclohexylmethanone | 0.09 | 3.9 |
| 14 | Cycloheptylmethanone | 0.83 | 31.2 |
| 41 | 4-Fluorophenylurea | 0.08 | 6.3 |
| 42 | 4-Fluorophenylthiourea | 1.1 | 50 |
Data sourced from references nih.govuq.edu.au.
The introduction of stereocenters on the piperazine ring can lead to enantiomers or diastereomers with significantly different biological activities. This highlights the importance of the three-dimensional orientation of substituents for optimal target engagement.
In studies of IMPDH inhibitors, replacing the piperazine ring in a potent phenylurea analog (41 ) with a 3-methylpiperazine to give compound 45 had a negligible effect on both biochemical and whole-cell activity uq.edu.au. This contrasted with a dramatic loss of activity when the same substitution was made on the parent compound 1 to produce compound 3 uq.edu.au.
In the development of ligands for the α2δ-1 subunit of voltage-gated calcium channels, the stereochemistry of piperazine substituents was paramount. The introduction of a 3-methyl-piperazin-1-yl or a 3,5-dimethyl-piperazin-1-yl group on a butyl chain at position 2 of a quinazolinone scaffold yielded highly active compounds nih.gov. Further investigation revealed that the biological activity resided in the R enantiomer of the chiral center on the butyl chain. Moreover, for the 3,5-dimethylpiperazin-1-yl derivatives, the (3S,5R)-diastereomer (11d ) was shown to be active, while many other amine analogs were devoid of activity nih.gov. This demonstrates that specific stereochemical configurations on and near the piperazine ring are critical for high-affinity binding.
Ring Contraction/Expansion of the Piperazine Moiety
The integrity of the six-membered piperazine ring is frequently a critical determinant of biological activity in this compound and its derivatives. SAR studies consistently demonstrate that modifications to the size of this heterocyclic ring can lead to significant, often detrimental, changes in potency and cellular activity.
In studies of closely related 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs, which share the key isoquinoline-piperazine linkage, the piperazine ring was found to be essential for whole-cell activity against Mycobacterium tuberculosis. nih.govuq.edu.auresearchgate.net Attempts to modify this core structure by either contraction or expansion have been explored to probe the spatial and conformational requirements for target binding.
Ring Contraction: Replacement of the piperazine ring with a smaller ethylenediamine (B42938) moiety represents a form of ring contraction. While analogs containing this smaller, more flexible diamine linker retained some modest inhibitory activity against the target enzyme, inosine-5′-monophosphate dehydrogenase (IMPDH), they exhibited a complete loss of whole-cell activity. nih.gov This suggests that while the basic nitrogen centers might be involved in enzymatic interaction, the constrained conformation and size of the piperazine ring are crucial for other factors such as cellular uptake or proper orientation within the binding pocket. nih.gov
Ring Expansion: Conversely, expanding the piperazine to a seven-membered homopiperazine (B121016) (1,4-diazepane) ring has also been investigated. In the context of antitubercular agents, replacing the piperazine with a homopiperazine ring in a urea-based analog resulted in an eight-fold reduction in biochemical activity and a two-fold decrease in whole-cell activity. uq.edu.au Similarly, in the development of σ2 receptor ligands, a homopiperazine analog was found to be the most potent in its series, suggesting that for some targets, a slight expansion is tolerated or even beneficial. nih.gov However, for many other targets, this expansion disrupts the optimal geometry for binding. The synthesis of diverse 1,4-diazepane scaffolds is a strategy used to explore this chemical space more broadly. rsc.orgrsc.org
These findings underscore the privileged nature of the piperazine ring in this scaffold. Its specific size, basicity, and conformational properties appear to be highly optimized for interaction with a variety of biological targets. Both contraction and expansion generally lead to a decrease in activity, highlighting the piperazine ring as a critical component of the pharmacophore.
| Modification | Ring System | Effect on Biochemical Activity | Effect on Whole-Cell Activity | Reference |
| Contraction | Ethylenediamine | Modest activity retained | Activity ablated | nih.gov |
| Expansion | Homopiperazine | 8-fold reduction | 2-fold reduction | uq.edu.au |
Linker Chemistry and Conformational Analysis
Optimization of the Linker Between Isoquinoline and Piperazine
The this compound scaffold features a direct, conformationally restricted connection between the aromatic isoquinoline system and the saturated piperazine ring. This direct linkage is a key feature, and attempts to introduce linkers or spacers between these two moieties have provided valuable insights into the SAR of this compound class.
Generally, the introduction of a linker that increases the distance between the isoquinoline and piperazine rings is detrimental to biological activity. In studies on related isoquinolinesulfonylpiperazine analogs, increasing the distance between the core moieties resulted in a loss of both enzymatic and whole-cell activity. nih.gov This suggests a strict spatial requirement, where the two rings must be held in a specific proximity and orientation to each other for optimal interaction with the biological target.
In other classes of bioactive compounds, linker elongation can sometimes improve selectivity. For instance, in a series of σ1 receptor ligands, elongating an alkyl tether improved selectivity for σ1 receptors over 5-HT2B receptors. researchgate.net However, in a separate study on σ receptor ligands featuring a spirocyclic system connected to a tetrahydroisoquinoline moiety, the introduction of an amide or alkyl spacer generally resulted in a loss of affinity compared to the lead compounds without a linker. nih.gov This reinforces the concept that for many isoquinoline-based scaffolds, a direct or very short linkage is preferred.
The type of linker is also critical. The use of piperazine within longer, more complex linkers, such as in Proteolysis Targeting Chimeras (PROTACs), is common to improve properties like rigidity and solubility. rsc.org However, for receptor or enzyme inhibitors based on the this compound core, the evidence points toward the direct connection being the optimal "linker," providing the necessary rigidity and spatial arrangement for potent activity.
Conformational Preferences and Their Impact on Biological Interactions
Computational studies and X-ray crystallography have been instrumental in understanding these preferences. researchgate.netnih.gov For 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds, which can lock the molecule into a specific bioactive conformation. nih.gov
In the crystal structures of active 1-(5-isoquinolinesulfonyl)piperazine analogs bound to their target enzyme, the piperazine ring is observed in a defined chair conformation, positioning a cyclohexyl group in a specific orientation to form crucial pi-stacking interactions with the protein. nih.govresearchgate.net This demonstrates that the conformational rigidity of the piperazine, coupled with the planarity of the isoquinoline, serves to present substituents to the binding site in a highly specific and favorable manner. The relative orientation of the lone pairs on the piperazine nitrogens can also be critical for establishing key hydrogen bonds with the target protein. nih.gov
Pharmacophore modeling based on the analysis of bioactive conformations suggests that the spatial distribution of features like hydrogen bond donors, acceptors, and aromatic regions is unique and critical for activity. nih.gov Any modification that alters the preferred conformation, such as ring expansion or the introduction of a flexible linker, can disrupt this precise three-dimensional arrangement and lead to a loss of affinity.
Rational Design Principles for Enhanced Selectivity and Potency
Fragment-Based Drug Design (FBDD) Strategies
Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Once identified, these fragments can be grown, linked, or merged to create more potent, lead-like molecules. researchoutreach.org The isoquinoline and piperazine moieties are common components in fragment libraries due to their favorable properties and prevalence in known drugs.
An FBDD approach can be particularly effective for developing inhibitors based on the isoquinoline scaffold. In one strategy, a library of approximately 5,000 isoquinoline derivatives was synthesized, where fragments were attached to various positions on the isoquinoline ring. researchoutreach.org After screening this library to identify initial "hit" fragments, a key step is fragment merging. If two fragments that bind to the target are found to substitute at different positions on the isoquinoline template, they can be combined into a single, more potent molecule. researchoutreach.org This "merging by design" approach led to the successful development of 5,7-disubstituted isoquinoline derivatives as potent kinase inhibitors. researchoutreach.org
In another example, fragment-based NMR screening identified a simple isoquinoline-containing building block as an inhibitor of ROCK-I. nih.gov This initial fragment hit was then elaborated using a "fragment growth" strategy, where synthetic chemistry was used to add substituents at specific vectors on the isoquinoline ring. This process led to the discovery of 6-substituted isoquinolin-1-amine derivatives with improved affinity, potency, and pharmacokinetic profiles. nih.gov These examples highlight how the this compound scaffold can be either discovered through the linking of isoquinoline and piperazine fragments or serve as a starting point for further optimization using fragment-growing techniques.
Scaffold Hopping and Bioisosteric Replacement
Scaffold Hopping: Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core of a known active molecule with a different chemical scaffold, while maintaining the original biological activity. nih.gov This approach is valuable for improving properties like metabolic stability, exploring new chemical space, and generating novel intellectual property.
In the context of the this compound framework, scaffold hopping could involve replacing the isoquinoline core with another bicyclic or monocyclic aromatic system. For example, researchers successfully used a scaffold hopping strategy to discover novel EGFR inhibitors by replacing a known inhibitor's core with a 2-aryl-8-hydroxy-isoquinolin-1(2H)-one scaffold. nih.gov This demonstrates the utility of the isoquinoline ring system as a viable new core in hopping campaigns. Similarly, a cinnoline (B1195905) ring system, which is an isostere of isoquinoline, has been used to design analogs of known quinoline and isoquinoline derivatives. mdpi.com
Bioisosteric Replacement: Bioisosteric replacement involves substituting a functional group or moiety within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.gov The piperazine ring is a frequent target for bioisosteric replacement to modulate properties like basicity, lipophilicity, and conformational rigidity.
Common bioisosteres for the piperazine ring include:
Diazaspiroalkanes: These rigid analogs can replace the flexible piperazine ring to lock the molecule into a specific conformation. In the development of σ2 receptor ligands, replacing a piperazine with various diazaspiroalkanes was explored, although it generally led to a reduction in affinity for the target. nih.gov
Bridged Bicyclic Diamines: Structures like 2,5-diazabicyclo[2.2.1]heptane offer a rigid counterpart to the flexible piperazine ring and have been used in the design of nucleozin (B1677030) analogs to probe the importance of conformational freedom. plos.org
Other Heterocycles: Depending on the specific interactions required, piperazine can sometimes be replaced by piperidine, morpholine, or other heterocyclic systems to fine-tune activity and properties. blumberginstitute.org
These rational design strategies, from building molecules fragment by fragment to intelligently swapping out core structures and key functional groups, are essential tools in the optimization of this compound analogs for enhanced potency and selectivity.
Computational and in Silico Approaches in the Research of 5 Piperazin 1 Yl Isoquinoline
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of ligands, such as 5-(piperazin-1-yl)isoquinoline derivatives, to the active site of a therapeutic target, typically a protein or enzyme.
Virtual Screening of this compound Libraries Against Therapeutic Targets
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to efficiently screen large databases of its derivatives against a panel of known therapeutic targets. This process helps in identifying potential "hit" compounds with desired biological activity, thus narrowing down the number of candidates for synthesis and experimental testing.
A common approach involves scaffold-focused virtual screening, where the this compound core is used as a template to search for compounds with similar structural features that might exhibit comparable or improved biological activity. Both 2D and 3D similarity searching methods are utilized to compare the query scaffold with a large compound library. This methodology has been successfully applied to identify inhibitors for various kinases and other therapeutic targets nih.gov. For instance, derivatives of the closely related quinoline (B57606) and isoquinoline (B145761) scaffolds have been identified as potential inhibitors of targets such as the human coronavirus nucleocapsid protein and GLI1 in cancer pathways through structure-based virtual screening rsc.orgresearchgate.net.
The following table provides an overview of potential therapeutic targets for which this compound libraries could be screened, based on the known activities of similar heterocyclic compounds.
| Therapeutic Target Family | Specific Examples | Rationale for Screening |
| Kinases | EGFR, TTK, COT kinase | Many quinoline and isoquinoline derivatives exhibit kinase inhibitory activity, relevant in cancer and inflammatory diseases alliedacademies.org. |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) D3 Receptor, Sigma-1 Receptor | The isoquinoline-piperazine scaffold is present in known GPCR ligands, indicating potential for neurological applications nih.govnih.govnih.gov. |
| Enzymes | Renin, Carbonic Anhydrases, Topoisomerase I | Piperazine (B1678402) and isoquinoline moieties are found in inhibitors of various enzymes involved in hypertension, cancer, and infectious diseases longdom.orgscispace.comnih.govopenpharmaceuticalsciencesjournal.com. |
| Viral Proteins | Coronavirus Nucleocapsid Protein | Heterocyclic compounds have been identified as potential disruptors of viral protein-RNA interactions rsc.org. |
Binding Mode Analysis and Hotspot Identification
Once potential hit compounds are identified through virtual screening, molecular docking is used to perform a detailed analysis of their binding modes within the active site of the target protein. This analysis helps in understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For example, studies on isoquinoline derivatives targeting metallo-β-lactamases have revealed specific hydrogen-bonding and π-π stacking interactions that are crucial for inhibition longdom.org.
Identifying "hotspots," which are regions within the binding site that contribute significantly to the binding energy, is a critical step in structure-based drug design. Computational solvent mapping algorithms can be employed to identify these hotspots by probing the protein surface with small organic functional groups to determine energetically favorable binding positions. This information can then be used to guide the optimization of this compound derivatives to enhance their binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds before their synthesis.
Development of Predictive Models for Biological Activity
The development of a robust QSAR model for this compound derivatives involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. Finally, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
QSAR models have been successfully developed for various classes of isoquinoline and piperazine derivatives to predict their activity as, for example, renin inhibitors or antimalarial agents longdom.orgscispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net. For instance, a QSAR study on piperazine and ketopiperazine derivatives as renin inhibitors revealed that constitutional descriptors play a vital role in their binding affinity scispace.comopenpharmaceuticalsciencesjournal.com. Such models can be used to predict the biological activity of novel this compound derivatives and guide the design of more potent compounds.
The following table outlines the key statistical parameters used to evaluate the predictive power of a QSAR model.
| Statistical Parameter | Description | Desired Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |
| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, determined through internal validation techniques like leave-one-out cross-validation. | Close to 1 |
| R²_pred (External Validation R²) | Measures the predictive performance of the model on an external test set of compounds not used in model development. | Close to 1 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |
Descriptors and Feature Selection for this compound Derivatives
The selection of appropriate molecular descriptors is a crucial step in QSAR modeling, as they encode the chemical information of the molecules. For this compound derivatives, a wide range of descriptors can be calculated, including:
1D Descriptors: Molecular weight, atom counts, rotatable bonds.
2D Descriptors: Topological indices (e.g., connectivity indices), 2D autocorrelations, and pharmacophore-based descriptors.
3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Feature selection techniques are then applied to identify the most relevant descriptors that have a significant correlation with the biological activity, while reducing model complexity and the risk of overfitting alliedacademies.org. Methods such as genetic algorithms, forward selection, and backward elimination are commonly used for this purpose. For isoquinoline derivatives, descriptors related to molecular shape, connectivity, and electronic properties have been shown to be important for their biological activity japsonline.com.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, protein-ligand stability, and the thermodynamics of binding.
For the this compound scaffold, MD simulations can be employed to:
Assess the stability of ligand-protein complexes: By simulating the docked complex in a solvated environment, researchers can evaluate the stability of the predicted binding mode over time. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to monitor the stability of the protein and the ligand. MD simulations have been used to confirm the stable binding of piperazine-linked naphthalimide derivatives to their target nih.gov.
Characterize conformational changes: Proteins are dynamic entities, and ligand binding can induce conformational changes. MD simulations can capture these changes and provide insights into the mechanism of action.
Perform free energy calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone.
Sample the conformational space of the ligand: Understanding the preferred conformations of this compound and its derivatives is crucial for designing molecules that can adopt the bioactive conformation required for binding to a specific target.
Dynamic Behavior of this compound and Its Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the dynamic behavior of this compound when it interacts with biological targets, such as proteins or enzymes. By simulating the compound and its target in a virtual, biologically relevant environment (typically water), researchers can observe conformational changes, binding stability, and key interactions that govern the complex's function.
Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration.
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein-ligand complex over the simulation period. mdpi.com A stable RMSD value suggests that the complex has reached equilibrium. For similar quinoline derivatives, MD simulations have shown that stable complexes typically exhibit RMSD values in the range of 1.5–2.3 Å. nih.govdoi.org
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. This helps in identifying flexible regions of the protein and the ligand, which can be crucial for the binding process. mdpi.com
Radius of Gyration (Rg): This parameter measures the compactness of a protein's structure during the simulation. A stable Rg value indicates that the protein's folding remains consistent upon ligand binding.
These simulations reveal how this compound and its analogs fit into a binding pocket and how the complex behaves dynamically, information that is critical for structure-based drug design. researchgate.net
Table 1: Example Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex
| Parameter | Value Range | Significance |
|---|---|---|
| Simulation Time | 100-200 ns | Duration of the simulation to observe dynamic events. |
| Average RMSD | 1.5 - 3.0 Å | Indicates the stability of the complex over time. nih.gov |
| Average RMSF (Ligand) | 0.5 - 1.5 Å | Shows the flexibility of different parts of the ligand. |
| Average Rg | 18 - 20 Å | Measures the overall compactness of the protein. |
Solvent Effects and Binding Free Energy Calculations
The biological environment is aqueous, and understanding the effect of solvent (water) on the binding of this compound to its target is essential. Computational methods can calculate the binding free energy, which is a key indicator of the binding affinity between a ligand and a protein.
Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. These calculations dissect the total binding energy into various components:
Van der Waals interactions: Attractive or repulsive forces between molecules.
Electrostatic interactions: Forces between charged or polar groups.
Polar solvation energy: The energy change associated with moving the molecule from a vacuum to a polar solvent.
Non-polar solvation energy: The energy related to the creation of a cavity in the solvent.
By analyzing these components, researchers can understand the driving forces behind the binding process. For instance, a favorable binding energy, often a negative value in kcal/mol, suggests a stable interaction between the ligand and the protein. doi.org These calculations help in prioritizing compounds for synthesis and experimental testing by predicting which analogs of this compound are likely to have higher affinity for the target.
Chemoinformatics and Data Mining for Isoquinoline-Piperazine Research
Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. For isoquinoline-piperazine research, it is instrumental in organizing and analyzing vast datasets of chemical information.
Analysis of Patent and Literature Databases for Related Compounds
A crucial step in any drug discovery program is to understand the existing landscape of related chemical structures. Chemoinformatics tools are used to systematically mine patent and scientific literature databases (such as SciFinder, Reaxys, and Google Patents) for compounds containing the isoquinoline-piperazine scaffold.
This analysis helps to:
Identify known compounds and their reported biological activities.
Understand the structure-activity relationships (SAR) that have already been established.
Recognize synthetic routes that have been successfully used to create these molecules. mdpi.com
Avoid redundant research and identify opportunities for novel intellectual property.
A patentometric analysis can reveal trends in research, key players in the field (academic institutions and pharmaceutical companies), and the evolution of the technology over time. univ.kiev.ua
Identification of Chemical Space and Diversity for Analog Design
"Chemical space" refers to the entire collection of all possible molecules. For a specific scaffold like isoquinoline-piperazine, chemoinformatics helps to define and explore the relevant chemical space for designing new analogs. researchgate.net This involves generating virtual libraries of compounds by systematically modifying the core structure.
Key aspects of this analysis include:
Property Calculation: Calculating physicochemical properties for virtual compounds, such as molecular weight, lipophilicity (ClogP), and the number of hydrogen bond donors and acceptors. This helps ensure that new designs have drug-like properties (e.g., adhering to Lipinski's "rule-of-five"). whiterose.ac.uk
Diversity Analysis: Using computational methods to ensure that a wide range of structural variations is explored. This prevents the design of a large number of very similar compounds and increases the chances of discovering novel activities.
Scaffold Hopping: Identifying alternative core structures (scaffolds) that can present the key interacting groups in a similar 3D orientation, potentially leading to new compound series with improved properties.
By mapping the chemical space, researchers can strategically design a focused set of new this compound analogs with a high probability of desired biological activity and favorable drug-like properties. mdpi.com
Table 2: Example of Chemical Space Analysis for Analog Design
| Property | Range for Drug-Likeness ('Rule of Three' for Fragments) | Target Range for Analogs |
|---|---|---|
| Molecular Weight (MW) | < 300 Da | 300 - 500 Da |
| ClogP | < 3 | 1 - 4 |
| Hydrogen Bond Donors | ≤ 3 | 1 - 3 |
| Hydrogen Bond Acceptors | ≤ 3 | 3 - 6 |
| Rotatable Bonds | - | < 10 |
Artificial Intelligence and Machine Learning in Drug Discovery for Isoquinoline Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by creating predictive models from complex, large-scale data. mdpi.com These technologies are increasingly being applied to scaffolds like isoquinoline to accelerate the identification and optimization of new drug candidates. nih.gov
Predictive Models for Synthesis Outcome and Bioactivity
Machine learning algorithms can be trained on existing data to predict various outcomes, saving significant time and resources in the laboratory. nih.gov
Predicting Bioactivity (QSAR): Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. youtube.com ML models, such as random forests, support vector machines, and deep neural networks, are trained on datasets of isoquinoline derivatives with known activities. mdpi.com Once trained, these models can predict the activity of new, unsynthesized analogs of this compound against a specific target. nih.gov This allows for the virtual screening of thousands or millions of potential compounds to prioritize the most promising candidates for synthesis. nih.gov
Predicting Synthesis Outcome: AI is also being used to streamline chemical synthesis. mit.edu By analyzing vast reaction databases, ML models can predict the most efficient synthetic route to a target molecule, suggest optimal reaction conditions, and even predict the likelihood of a reaction's success. This can significantly reduce the trial-and-error often involved in developing synthetic pathways for novel isoquinoline-piperazine derivatives.
The integration of AI and ML into the drug discovery pipeline for isoquinoline scaffolds offers a powerful approach to reduce costs, shorten timelines, and increase the success rate of developing new therapeutic agents. mdpi.com
Generative Chemistry for Novel this compound Structures
The application of computational and in silico approaches is becoming increasingly pivotal in the field of medicinal chemistry for the discovery and design of novel therapeutic agents. In the context of this compound and its derivatives, these methods are instrumental in exploring the vast chemical space to identify new structures with potentially enhanced biological activities and favorable pharmacokinetic profiles. While specific applications of advanced generative chemistry models for the this compound scaffold are not extensively documented in publicly available research, the foundational principles of computational drug design, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and virtual screening, are well-established for the broader class of isoquinoline and piperazine-containing compounds. These techniques pave the way for the future application of more sophisticated generative algorithms.
Generative chemistry, a subfield of artificial intelligence, leverages deep learning models to create novel molecular structures de novo. These models can learn the underlying patterns and relationships in large datasets of chemical structures and their associated properties to generate new molecules with desired characteristics. For a scaffold like this compound, a generative model could be trained on a database of known isoquinoline and piperazine derivatives with documented biological activities. The model could then be used to generate novel analogs with predicted improvements in target affinity, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
The process of in silico design and evaluation that precedes and informs generative chemistry often involves several key computational methods:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. In the design of novel this compound derivatives, QSAR can be used to predict the activity of hypothetical structures, thereby guiding the selection of which compounds to synthesize and test. For instance, a QSAR study on a series of piperazine derivatives identified key molecular descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) as being significantly correlated with their biological inhibitory activity mdpi.com. These insights can be used to computationally design new derivatives with potentially higher efficacy.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, molecular docking is used to predict how a potential drug molecule (ligand) binds to a protein target. For example, a docking study of a 5-piperazinyl indeno[1,2-c]isoquinoline derivative was used to understand its interaction with its target, topoisomerase I nih.gov. Such studies are crucial for the rational design of new analogs with improved binding affinity.
Virtual Screening: Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to explore a vast chemical space and prioritize compounds for further experimental testing. For instance, virtual screening of libraries of quinazoline (B50416) derivatives has been used to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) nih.govderpharmachemica.com. A similar approach could be applied to libraries of this compound derivatives to identify novel hits for a variety of biological targets.
In Silico ADMET Prediction: The pharmacokinetic and toxicological properties of a drug candidate are critical for its success. In silico tools can be used to predict these properties early in the drug discovery process, allowing for the optimization of drug candidates and reducing the likelihood of late-stage failures. For a series of newly designed 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, in silico evaluation was used to assess their ADMET and drug-likeness profiles, with predictions for properties such as P-gp substrate potential and oral bioavailability unipa.it.
The data generated from these computational studies can be used to create training sets for generative chemistry models. A generative model could learn the complex relationships between the structural features of this compound derivatives and their predicted biological activities and ADMET properties. The model could then be used to generate novel structures that are optimized for these desired characteristics.
The table below presents a hypothetical example of how data from in silico predictions for a set of designed this compound derivatives might be structured. This type of data would be invaluable for training a generative chemistry model.
| Compound ID | Predicted Target Affinity (IC50, nM) | Predicted Aqueous Solubility (Log S) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |
|---|---|---|---|---|
| Novel Derivative 1 | 15.2 | -2.5 | 75 | 0 |
| Novel Derivative 2 | 8.9 | -3.1 | 68 | 0 |
| Novel Derivative 3 | 22.7 | -2.8 | 71 | 0 |
| Novel Derivative 4 | 5.4 | -3.5 | 62 | 1 |
| Novel Derivative 5 | 11.6 | -2.9 | 70 | 0 |
Potential Research Applications and Future Directions for 5 Piperazin 1 Yl Isoquinoline
Exploring Novel Therapeutic Research Areas (Preclinical Focus)
The convergence of the isoquinoline (B145761) core and the piperazine (B1678402) moiety suggests that 5-(Piperazin-1-yl)isoquinoline and its derivatives could be investigated for a multitude of biological activities. Preclinical studies on related molecules have laid the groundwork for exploring this specific compound in several key research areas.
Broad-Spectrum Antimicrobial and Antifungal Research
The isoquinoline nucleus is a foundational component of many natural and synthetic compounds with demonstrated antimicrobial properties. semanticscholar.orgnih.gov Research into various functionalized isoquinoline derivatives has revealed significant bactericidal and fungicidal activity. For instance, studies on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed that specific ester and carbamate derivatives possess remarkable broad-range bactericidal effects. nih.gov Halogenated derivatives, in particular, exhibited potent activity. nih.gov Similarly, isoquinoline derivatives with substitutions at the C-3 and C-4 positions have shown significant antifungal activity against strains like Aspergillus niger and Candida albicans. nih.gov The piperazine moiety is also a key component in compounds designed for antimicrobial and antituberculosis properties. nih.gov These findings suggest that this compound could serve as a scaffold for developing new antimicrobial and antifungal agents.
Table 1: Preclinical Antimicrobial and Antifungal Activity of Related Isoquinoline Derivatives
| Compound Type | Target Organism(s) | Key Findings |
| Halogenated phenyl- and phenethyl carbamate THIQ derivatives | Various Bacteria | Exerted the most remarkable bactericidal activity in a study of related derivatives. nih.gov |
| Chlorinated ester and carbamate THIQ derivatives | Various Fungi | Exhibited the greatest antifungal activity among the tested compounds. nih.gov |
| Isoquinoline derivatives with 4-methoxy phenyl substitution | A. niger, C. albicans | Showed significant antifungal activity with a reported MIC value of 4 μM. nih.gov |
| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Candida albicans | Certain derivatives showed good activity against clinical isolates of C. albicans. mdpi.com |
Antiviral Mechanisms (e.g., replication inhibition)
Isoquinoline alkaloids and their derivatives have been identified as having high potential in antiviral research, including against SARS-CoV-2. mdpi.comnih.gov The mechanism of action for some isoquinoline-based compounds involves interfering with viral replication pathways. mdpi.com For example, certain isoquinolone derivatives have been found to inhibit the viral polymerase activity of influenza A and B viruses. nih.gov While the initial hit compound in one study showed cytotoxicity, subsequent derivatization led to a compound with greatly alleviated toxicity while retaining antiviral function. nih.gov Furthermore, novel tetrahydroisoquinoline-based compounds have been shown to effectively suppress authentic SARS-CoV-2 infection in vitro, primarily acting at the post-entry stage of the viral life cycle. nih.gov The presence of the piperazine ring is also common in molecules designed as antiviral agents. google.com This body of research supports the investigation of this compound for potential antiviral activities, particularly focusing on the inhibition of viral replication enzymes.
Table 2: Antiviral Research on Related Isoquinoline and Piperazine Structures
| Compound Class | Virus Target | Potential Mechanism of Action |
| Isoquinolone Derivatives | Influenza A and B Viruses | Inhibition of viral polymerase activity. nih.gov |
| Tetrahydroisoquinoline Derivatives | SARS-CoV-2 | Suppression of viral replication at the post-entry stage. nih.gov |
| Isoquinoline Alkaloids (general) | Various viruses (HIV, HSV, etc.) | Interference with pathways crucial for viral replication, such as NF-κB and MAPK/ERK. mdpi.com |
| Piperazine Derivatives | Human Adenovirus (HAdV) | Blocking of HAdV entry into cells. google.com |
Anti-inflammatory Pathways and Immunomodulation
Both isoquinoline and piperazine structures are integral to compounds with anti-inflammatory properties. nih.gov Isoquinoline alkaloids can exhibit anti-inflammatory effects by inhibiting key signaling pathways, such as the p38 MAPK pathway, and reducing the production of pro-inflammatory cytokines. mdpi.comnih.gov For example, the alkaloid tetrandrine, a bis-benzylisoquinoline, has demonstrated immunomodulatory and anti-inflammatory activities, including the inhibition of pro-inflammatory mediators like TNF-α and IL-1β. mdpi.com Similarly, novel piperazine derivatives have been shown to reduce cell migration, myeloperoxidase enzyme activity, and levels of TNF-α and IL-1β in preclinical models of inflammation. nih.gov These findings provide a strong rationale for investigating this compound in models of inflammation to assess its potential to modulate immune responses and inhibit inflammatory pathways.
Neuroscience Research: Receptor Modulation and Neuroprotection
The isoquinoline-piperazine scaffold is a well-established framework in neuroscience research, particularly for targeting central nervous system (CNS) receptors. nih.gov Hybrid compounds containing these two moieties have been synthesized and evaluated for their affinity to various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov For instance, a derivative, (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, was identified as a preferential agonist for the dopamine D3 receptor and showed potent in vivo activity in animal models of Parkinson's disease. nih.govnih.gov This compound also exhibited radical scavenging activity, suggesting potential neuroprotective effects. nih.gov Furthermore, isoquinoline alkaloids in general are being explored for their neuroprotective capabilities, which include reducing oxidative stress and regulating autophagy in neuronal cells. mdpi.com The structural similarity of this compound to these neurologically active agents makes it a candidate for screening against a panel of CNS receptors and for evaluation in models of neurodegenerative diseases.
Table 3: CNS Receptor Activity of an Isoquinoline-Piperazine Derivative
| Compound | Receptor Binding Affinity (Ki) | Functional Activity (EC50) | Key Finding |
| Compound 24c (an isoquinoline-1yl derivative) | D2: 269 nM, D3: 2.23 nM | D3: 0.52 nM | Displayed the highest selectivity (D2/D3 = 121) for the D3 receptor in its series. nih.gov |
| Compound 24b (a quinoline-5yl derivative) | D2: 57.7 nM, D3: 1.21 nM | Not specified | Showed high binding affinity for both D2 and D3 receptors with appreciable selectivity. nih.gov |
Anticancer Modalities (pre-clinical cellular and molecular targets)
The isoquinoline framework is considered a privileged structure in the development of anticancer agents, with derivatives showing promise in preclinical studies. nih.govsemanticscholar.orgnih.gov Likewise, the piperazine ring is frequently incorporated into novel anticancer compounds to improve their pharmacological profiles. mdpi.comnih.gov The combination of these two scaffolds has led to the development of hybrid molecules with significant antiproliferative effects. For example, vindoline-piperazine conjugates have demonstrated potent growth inhibition against a wide range of human tumor cell lines, including colon, CNS, melanoma, and breast cancer cells. mdpi.com The mode of action for many isoquinoline-based anticancer agents involves various mechanisms, including enzyme inhibition and disruption of cellular proliferation. nih.govsemanticscholar.org Given the established anticancer potential of both parent scaffolds, this compound warrants investigation as a core structure for novel anticancer drugs. Preclinical research could focus on its effects on cell viability, apoptosis, and specific molecular targets in various cancer cell lines.
Table 4: Preclinical Anticancer Activity of Related Isoquinoline and Piperazine Hybrids
| Compound Type | Cancer Cell Line(s) | Key Findings |
| Vindoline-piperazine conjugate (Compound 17) | KM12 (Colon), SF-539 (CNS), SK-MEL-5 (Melanoma), MDA-MB-231/ATCC (Breast) | Showed highly effective growth inhibition, with growth percent rates below -80% in several cell lines. mdpi.com |
| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 (Breast) | Was the most effective on this cell line with a GI50 of 1.00 μM. nih.gov |
| Vindoline-piperazine conjugate (Compound 25) | HOP-92 (Non-small cell lung) | Was the most effective on this cell line with a GI50 of 1.35 μM. nih.gov |
| Lamellarin analogue (pentacyclic) | Not specified | This isoquinoline derivative acts as a potent antiviral scaffold, as well as a kinase and topoisomerase inhibitor. nih.gov |
Advancements in Isoquinoline Research Methodologies
The exploration of this compound and its potential derivatives is supported by significant advancements in synthetic organic chemistry. Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain foundational. ijpsjournal.comresearchgate.netpharmaguideline.com However, modern methodologies offer more efficient and versatile routes to a diverse range of isoquinoline structures.
Recent progress is highlighted by the use of transition-metal-catalyzed C-H activation and annulation reactions. nih.govijpsjournal.com These methods are atom-economical and allow for the late-stage diversification of complex molecules, which is highly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies. ijpsjournal.com Furthermore, photoredox and dual catalytic systems are being developed for the synthesis of substituted isoquinolines under milder conditions. mdpi.com For instance, ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes has been shown to efficiently produce fused isoquinoline systems. nio.res.in These advanced synthetic strategies are crucial for systematically modifying the this compound scaffold to optimize its biological activity in the therapeutic areas outlined above.
Development of Advanced Reporter Assays for Target Engagement
To confirm that a drug candidate interacts with its intended target within a cellular environment, robust target engagement assays are essential. The this compound scaffold could be instrumental in the development of such assays.
One prominent method is the Cellular Thermal Shift Assay (CETSA) , which measures the thermal stabilization of a target protein upon ligand binding. cam.ac.ukplos.org In this assay, cells are treated with the compound of interest, heated to denature proteins, and the amount of remaining soluble target protein is quantified. plos.org An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding. cam.ac.uk The development of a high-throughput dose-response CETSA (HTDR-CETSA) allows for the rapid screening of multiple compounds. nih.gov Derivatives of this compound could be screened using CETSA to confirm their engagement with specific intracellular targets, such as kinases.
Another powerful tool is the reporter gene assay . nih.gov These assays are designed to measure the activity of a specific signaling pathway. nih.gov A reporter gene, such as luciferase, is placed under the control of a promoter that is regulated by the pathway of interest. nih.govfrontiersin.org If a compound like this compound inhibits a key protein in this pathway, it will lead to a measurable change in the reporter gene expression. nih.govnih.gov This approach allows for the functional assessment of a compound's activity in a cellular context.
Chemical Probes and Biosensors Incorporating this compound
The this compound scaffold can be chemically modified to create chemical probes and biosensors for studying biological systems. By attaching a fluorophore or other reporter molecules to the isoquinoline or piperazine ring, researchers can visualize and track the compound's interaction with its target in real-time.
Fluorescent probes are valuable tools for understanding the cellular localization and dynamics of drug-target interactions. Isoquinoline derivatives are known to possess fluorescent properties that can be modulated by their molecular structure. nih.gov The development of fluorescently labeled versions of this compound would enable researchers to use techniques like fluorescence microscopy and flow cytometry to study its distribution and binding within living cells. The piperazine moiety offers a convenient site for the attachment of fluorescent dyes. rsc.org
Furthermore, the this compound core could be integrated into the design of biosensors . These are engineered molecules that can detect and report on the presence or activity of specific biological targets. For instance, a biosensor could be designed where the binding of this compound to its target protein induces a conformational change that results in a measurable signal, such as a change in fluorescence resonance energy transfer (FRET).
Overcoming Research Challenges and Limitations
While the this compound scaffold holds significant promise, several challenges need to be addressed to fully realize its potential as a research tool and therapeutic lead.
Enhancing Selectivity and Off-Target Activity Profiling (in vitro)
A major challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase over other kinases in the human kinome. nih.gov The high degree of conservation in the ATP-binding site of kinases makes it difficult to design highly selective inhibitors. nih.gov Off-target effects can lead to unwanted side effects and complicate the interpretation of experimental results.
To address this, comprehensive in vitro selectivity profiling is crucial. This involves screening this compound and its analogs against a large panel of kinases to identify any off-target interactions. nih.gov Structure-activity relationship (SAR) studies can then be conducted to modify the scaffold to improve selectivity. For example, a study on a more complex derivative, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, demonstrated high selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov This highlights the potential for modifying the piperazine and isoquinoline moieties to achieve desired selectivity.
Below is a table summarizing the in vitro binding affinities of a derivative of 1-(piperazin-1-yl)isoquinoline for the D2 and D3 dopamine receptors.
| Compound | Target Receptor | Ki (nM) | D2/D3 Selectivity Ratio |
| (-)-24c | D2 | 116 | 223 |
| D3 | 0.52 |
Data from a study on (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, a derivative of 1-(piperazin-1-yl)isoquinoline. nih.gov
In silico modeling can also be employed to predict potential off-target interactions and guide the design of more selective compounds. plos.org By understanding the structural basis of binding to both on-target and off-target proteins, medicinal chemists can make rational modifications to the this compound scaffold to enhance its selectivity profile.
Addressing Potential for Resistance Mechanisms (in vitro models)
A significant challenge in cancer therapy is the development of drug resistance. researchgate.net Cancer cells can acquire resistance to therapeutic agents through various mechanisms, including mutations in the target protein that prevent drug binding, or the activation of alternative signaling pathways that bypass the inhibited target. nih.gov
To investigate potential resistance mechanisms to this compound-based compounds, in vitro models of acquired resistance can be developed. nih.gov This typically involves chronically exposing cancer cell lines to increasing concentrations of the compound to select for resistant populations. nih.gov The resistant cells can then be characterized to identify the molecular changes that confer resistance. For example, a study on pyrazino[1,2-b]isoquinoline-4-ones, which share a similar core structure, investigated their cytotoxic mechanisms in colon cancer cells. nih.gov Understanding these mechanisms is critical for developing strategies to overcome resistance, such as combination therapies. Studies on isoquinolinequinone N-oxides have shown they can induce collateral sensitivity in multidrug-resistant cancer cells, suggesting a potential avenue for overcoming resistance. nih.gov
Interdisciplinary Research Collaborations and Knowledge Translation
The successful development of novel research tools and therapeutic agents based on the this compound scaffold requires a collaborative, interdisciplinary approach. This involves bringing together experts from various fields, including medicinal chemistry, chemical biology, structural biology, pharmacology, and clinical medicine.
A prime example of successful collaboration in the kinase inhibitor field is the GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS). nih.govsemanticscholar.org GSK made a large, annotated set of kinase inhibitors available to the academic community, which has catalyzed research on understudied kinases and fostered numerous collaborations. nih.govsemanticscholar.org A similar open-access approach for a library of this compound derivatives could accelerate the discovery of new biological functions and therapeutic applications.
Knowledge translation is the process of moving research discoveries from the laboratory into clinical practice and public health. nih.gov For a preclinical candidate like this compound, this involves a clear roadmap for development, including robust preclinical studies that are designed with clinical relevance in mind. bnos.org.uk Effective knowledge translation requires early and continuous communication between basic scientists and clinicians to ensure that the research is addressing unmet medical needs and that the preclinical data generated is sufficient to support the transition to clinical trials. certara.comyoutube.com
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advances
Research into the 5-(piperazin-1-yl)isoquinoline scaffold has been significantly driven by investigations into its sulfonated analogue, 1-(5-isoquinolinesulfonyl)piperazine (B1672589) . Studies on this and related compounds have established a foundational understanding of the structure-activity relationships (SAR) governing their biological effects. A pivotal area of research has been in the development of novel anti-tubercular agents.
Key findings have demonstrated that the isoquinoline (B145761) and piperazine (B1678402) rings are both essential for the on-target, whole-cell activity of these compounds. nih.govresearchgate.net Specifically, derivatives of 1-(5-isoquinolinesulfonyl)piperazine have been identified as potent inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine (B94841) biosynthesis pathway of the bacterium. nih.govresearchgate.net SAR studies involving the synthesis and evaluation of numerous analogues have elucidated the importance of various substituents on the core structure, leading to the identification of compounds with improved inhibitory concentrations (IC50) against the target enzyme. nih.gov
Methodologically, the synthesis of these key compounds has been well-documented. The core structure of 1-(5-isoquinolinesulfonyl)piperazine is typically synthesized through the reaction of 5-isoquinolinesulfonyl chloride with an excess of piperazine in a suitable solvent like methylene (B1212753) chloride, often in the presence of a base such as anhydrous potassium carbonate. prepchem.com This straightforward approach allows for the generation of the core scaffold, which can then be further modified to explore the SAR. prepchem.com More broadly, advances in the synthesis of isoquinoline derivatives continue to provide new tools for creating diverse libraries of these conjugates. Modern methods include transition metal-catalyzed C-H activation and various annulation strategies that offer efficient and atom-economical routes to substituted isoquinolines. nih.govorganic-chemistry.orgmdpi.com
The table below summarizes key findings from SAR studies on 1-(5-isoquinolinesulfonyl)piperazine analogues targeting M. tuberculosis IMPDH.
| Compound Modification | Effect on Activity | Reference |
| Removal of Isoquinoline Nitrogen | Complete loss of whole-cell activity, suggesting a role in compound uptake. | nih.gov |
| Modifications to Piperazine Ring | Alterations significantly impact enzyme inhibition and whole-cell activity. | nih.govresearchgate.net |
| Addition of Benzylurea Derivatives | Identified as promising inhibitors warranting further investigation. | nih.govresearchgate.net |
| Cyclohexyl Group Modifications | Shown to be important for forming pi interactions within the enzyme's binding site. | nih.gov |
Emerging Trends and Unexplored Avenues in this compound Research
The broader class of isoquinoline-piperazine conjugates is being explored for a wide array of therapeutic applications, indicating several emerging trends. Beyond their antimicrobial properties, these scaffolds are being investigated for their potential in oncology, neurodegenerative diseases, and metabolic disorders. The isoquinoline framework is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antiviral, and antihypertensive effects. nih.govmdpi.comsemanticscholar.org The incorporation of the piperazine ring, a common moiety in many CNS-active drugs, often improves physicochemical properties and allows for versatile structural modifications. researchgate.netnih.gov
An emerging trend is the application of computational tools, including molecular docking and in silico ADME/Tox predictions, to guide the design of new isoquinoline-piperazine derivatives. These approaches help in understanding the binding modes of these molecules with their biological targets and in predicting their drug-likeness, thereby accelerating the discovery process.
Despite the progress made with sulfonated derivatives, a significant and largely unexplored avenue is the direct C-N conjugate, This compound , and its derivatives. The vast majority of published research focuses on the 1-(5-isoquinolinesulfonyl)piperazine scaffold, leaving the properties and potential of the non-sulfonated parent compound virtually unknown. The removal of the sulfonyl linker could have profound effects on the molecule's conformation, electronic properties, and pharmacological profile. This knowledge gap represents a compelling opportunity for new research to explore whether this direct conjugate retains the activities of its sulfonated cousin or possesses entirely new biological functions. The influence of the substitution position on the isoquinoline ring is critical, and the focus on the 5-position in existing studies provides a strong rationale for a more in-depth investigation of this specific isomer.
Future Directions for Fundamental and Applied Research on Isoquinoline-Piperazine Conjugates
Building on the current state of knowledge, several future directions can be proposed for both fundamental and applied research on this chemical class.
Fundamental Research:
Synthesis and Characterization: A primary focus should be the development of efficient synthetic routes for the direct C-N linked this compound. This would enable a thorough characterization of its physicochemical properties and serve as a starting point for the creation of new derivative libraries.
Comparative SAR Studies: A systematic investigation is needed to compare the biological activity of this compound with its 1-(5-isoquinolinesulfonyl)piperazine counterpart. This would clarify the role of the sulfonyl linker and determine whether it is essential for the observed activities, such as IMPDH inhibition.
Applied Research:
Broadening Therapeutic Targets: Researchers should expand the scope of biological screening for these conjugates. Given the diverse activities of both isoquinoline and piperazine moieties, these compounds should be tested against a wider range of targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, which are implicated in cancer, CNS disorders, and cardiovascular diseases.
Development as Anticancer Agents: The isoquinoline scaffold is present in numerous anticancer agents. semanticscholar.org Future work should explore the potential of this compound derivatives as inhibitors of cancer-related targets like topoisomerases or specific kinases.
Neuropharmacological Applications: The structural similarity of the piperazine moiety to neurotransmitters suggests potential applications in neurology. Future studies could investigate the activity of these compounds on dopamine (B1211576), serotonin (B10506), or other neurotransmitter receptors relevant to conditions like Parkinson's disease, depression, or psychosis. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
